molecular formula C14H7N3O7 B11997515 (9Z)-9-(hydroxyimino)-2,7-dinitro-9H-fluorene-4-carboxylic acid

(9Z)-9-(hydroxyimino)-2,7-dinitro-9H-fluorene-4-carboxylic acid

Cat. No.: B11997515
M. Wt: 329.22 g/mol
InChI Key: XZJGHMGXVLOYSQ-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID is a complex organic compound with the molecular formula C14H7N3O7 It is known for its unique structure, which includes a fluorene backbone with hydroxyimino and dinitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID typically involves multiple steps, starting from fluorene derivatives. Common synthetic routes include nitration, oxidation, and hydroxyimino formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing robust equipment to handle the reactive intermediates. The production methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions include various fluorene derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The hydroxyimino and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

  • 9-HYDROXYIMINO-9H-FLUORENE-4-CARBOXYLIC ACID
  • 9-HYDROXYIMINO-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONIC ACID
  • 9-HYDROXYIMINO-2,5,7-TRINITRO-9H-FLUORENE-4-CARBOXYLIC ACID

Uniqueness

Compared to similar compounds, 9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID is unique due to its specific functional groups and their arrangement on the fluorene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H7N3O7

Molecular Weight

329.22 g/mol

IUPAC Name

(9Z)-9-hydroxyimino-2,7-dinitrofluorene-4-carboxylic acid

InChI

InChI=1S/C14H7N3O7/c18-14(19)11-5-7(17(23)24)4-10-12(11)8-2-1-6(16(21)22)3-9(8)13(10)15-20/h1-5,20H,(H,18,19)/b15-13-

InChI Key

XZJGHMGXVLOYSQ-SQFISAMPSA-N

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])/C(=N/O)/C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.